![molecular formula C12H12N2O2 B7548145 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide, commonly known as POMA, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. POMA is a white crystalline powder that belongs to the class of oxazole derivatives. It has a molecular weight of 243.27 g/mol and a melting point of 142-144°C.
Mecanismo De Acción
The mechanism of action of POMA is not fully understood, but it is believed to exert its effects by inhibiting various enzymes and signaling pathways in cells. POMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
POMA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that POMA inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
In vivo studies have shown that POMA has anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to promote the growth and development of various crops when applied as a plant growth regulator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using POMA in lab experiments include its high purity, stability, and ease of synthesis. POMA is also relatively inexpensive compared to other compounds with similar properties. However, the limitations of using POMA include its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on POMA. One area of interest is the development of novel derivatives of POMA with improved properties such as solubility and bioavailability. Another area of interest is the investigation of the mechanisms underlying the antitumor and anti-inflammatory effects of POMA. Furthermore, the potential use of POMA as a plant growth regulator in agriculture and as a building block for the synthesis of novel materials in materials science warrants further investigation.
Métodos De Síntesis
The synthesis of POMA involves a multistep process that includes the reaction of 5-phenyl-3-amino-1,2-oxazole with acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of POMA can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Aplicaciones Científicas De Investigación
POMA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, POMA has shown promising results as an antitumor agent by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, POMA has been tested as a plant growth regulator, and it has shown positive results in promoting the growth and development of various crops. In materials science, POMA has been used as a building block for the synthesis of novel materials such as polymers and liquid crystals.
Propiedades
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)13-8-11-7-12(16-14-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAVUPRMBNEFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
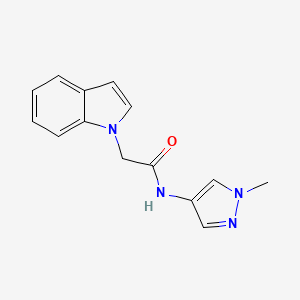
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
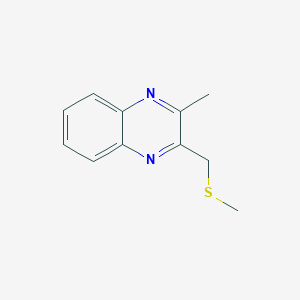
![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)
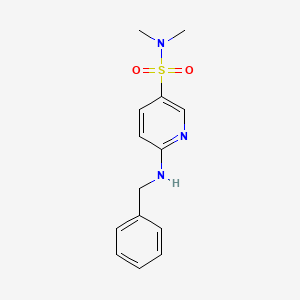
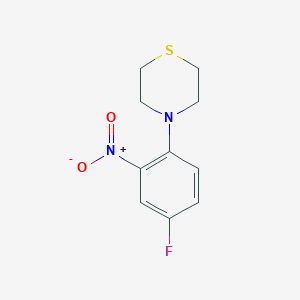
![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)
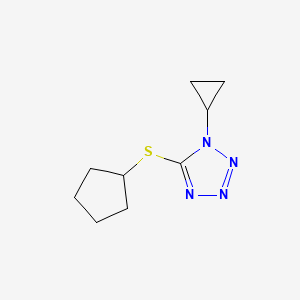




![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)